2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with the molecular formula C26H24F3N3O2S and a molecular weight of 499.559 g/mol . This compound is characterized by its unique structure, which includes a cyano group, a propoxyphenyl group, a trifluoromethyl group, and a pyridinylsulfanyl group, all attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridinylsulfanyl intermediate. The synthetic route often includes:
Formation of the pyridinylsulfanyl intermediate: This step involves the reaction of a pyridine derivative with a thiol compound under specific conditions to form the pyridinylsulfanyl group.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Attachment of the propoxyphenyl group: This step involves the reaction of the intermediate with a propoxyphenyl halide under basic conditions.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate with an acetamide derivative under acidic or basic conditions to form the final compound.
Chemical Reactions Analysis
2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can be compared with similar compounds, such as:
2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide: This compound differs in the substitution on the pyridinyl and phenyl rings.
2-{[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide: This compound has a methoxy group instead of a propoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C26H24F3N3O2S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24F3N3O2S/c1-4-11-34-19-9-7-18(8-10-19)23-13-21(26(27,28)29)20(14-30)25(32-23)35-15-24(33)31-22-12-16(2)5-6-17(22)3/h5-10,12-13H,4,11,15H2,1-3H3,(H,31,33) |
InChI Key |
UXKGIHNHDPEEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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